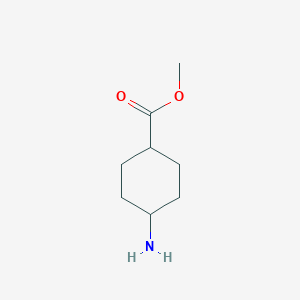

4-Aminociclohexanocarboxilato de metilo

Descripción general

Descripción

Methyl 4-aminocyclohexanecarboxylate is an organic compound with the molecular formula C8H15NO2This compound is typically found as a white crystalline powder and is soluble in water and polar organic solvents such as alcohols and ketones . It is commonly used as an intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and pesticides .

Aplicaciones Científicas De Investigación

Methyl 4-aminocyclohexanecarboxylate is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the development of biologically active compounds, including enzyme inhibitors and receptor agonists.

Medicine: Utilized in the synthesis of pharmaceutical drugs, particularly those targeting neurological and cardiovascular conditions.

Industry: Applied in the production of pesticides and other agrochemicals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-aminocyclohexanecarboxylate can be synthesized through the esterification of 4-aminocyclohexanoic acid with methanol in the presence of sulfuric acid . The reaction proceeds as follows:

Esterification: 4-aminocyclohexanoic acid reacts with methanol in the presence of sulfuric acid to form 4-aminocyclohexanoic acid methyl ester.

Salinization: The methyl ester is then reacted with hydrochloric acid to produce methyl 4-aminocyclohexanecarboxylate hydrochloride.

Industrial Production Methods

Industrial production of methyl 4-aminocyclohexanecarboxylate typically involves large-scale esterification processes using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical and chemical research applications .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-aminocyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols.

Substitution: Amides and other substituted derivatives.

Mecanismo De Acción

The mechanism of action of methyl 4-aminocyclohexanecarboxylate depends on its specific application. In pharmaceutical research, it acts as a precursor to active compounds that interact with various molecular targets, such as enzymes and receptors. The pathways involved typically include binding to active sites, inhibiting enzyme activity, or modulating receptor function .

Comparación Con Compuestos Similares

Methyl 4-aminocyclohexanecarboxylate can be compared with other similar compounds, such as:

Methyl 4-aminocyclohexane-1-carboxylate hydrochloride: Similar in structure but includes a hydrochloride group.

Methyl cis-4-aminocyclohexanecarboxylate: Differing in the spatial arrangement of atoms (cis vs. trans).

4-Aminocyclohexanecarboxylic acid methyl ester hydrochloride: Another derivative with similar applications .

These compounds share similar chemical properties and applications but may differ in their reactivity and specific uses in research and industry.

Actividad Biológica

Methyl 4-aminocyclohexanecarboxylate (M4ACC) is an organic compound that has garnered attention in medicinal chemistry due to its structural similarity to various neurotransmitters and its potential pharmacological applications. This article delves into the biological activities associated with M4ACC, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Neurotransmitter Interaction

M4ACC has been studied for its interaction with neurotransmitter systems, particularly in the context of conditions like depression and anxiety. Its structural similarity to neurotransmitters suggests that it may modulate neurotransmitter release or receptor activity. Preliminary studies indicate that M4ACC could influence the balance of excitatory and inhibitory neurotransmitters in the brain, which is crucial for maintaining mental health.

Anticancer Potential

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that M4ACC can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of M4ACC exhibited significant cytotoxic effects against human lung cancer cells, suggesting a pathway for further development in cancer therapeutics .

Case Study: Inhibition of ALK and HDAC

A notable study explored the synthesis of compounds related to M4ACC that inhibited anaplastic lymphoma kinase (ALK) and histone deacetylase (HDAC). The results indicated that certain derivatives had IC50 values in the nanomolar range, showcasing their effectiveness in targeting specific cancer pathways. For example, one derivative demonstrated an IC50 of 16 nM against ALK, indicating potent inhibitory activity .

Table: Summary of Biological Activities

Synthesis Methods

The synthesis of M4ACC can be achieved through various methods, often involving the reaction of cyclohexanecarboxylic acid derivatives with methylating agents. A common procedure includes:

- Starting Material : Cyclohexanecarboxylic acid.

- Reagents : Dimethyl sulfate or methyl iodide as methylating agents.

- Conditions : Reaction under basic conditions to facilitate nucleophilic attack by the amino group.

This approach allows for the efficient production of M4ACC with high yields.

Propiedades

IUPAC Name |

methyl 4-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKGMXGWLOPOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329662 | |

| Record name | Methyl 4-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62456-15-9 | |

| Record name | Methyl 4-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.